molecular formula C23H29N3O4 B2386142 1-(3,4-Dimethoxybenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203132-59-5

1-(3,4-Dimethoxybenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2386142
CAS RN: 1203132-59-5
M. Wt: 411.502
InChI Key: PXKDMCWKJRQZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicine, agriculture, and industry. This compound is known for its unique structure and promising properties, which make it an attractive candidate for further research and development.

Scientific Research Applications

Synthesis and Binding Studies

Research into methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, related to the structure of interest, highlights their synthesis and evaluation for affinity towards apamin-sensitive binding sites. These studies reveal that certain structural modifications can enhance affinity, providing insights into the chemical's utility in targeting specific biological pathways (Graulich et al., 2006).

Chemical Transformations

The compound's utility extends to chemical transformations, where its analogs are used in reductive cleavage and synthesis processes. These processes demonstrate the versatility of the compound and related structures in synthesizing new chemical entities, which could have further applications in medicinal chemistry and drug development (Lee & Wiegrebe, 1986).

Fluorescence Studies

The compound's derivatives are also explored in fluorescence studies, where they are attached to nucleosides for potential applications in labeling and detecting biological molecules. This research underscores the compound's potential in biochemistry and molecular biology for the development of novel fluorescent markers (Singh & Singh, 2006).

Heterocyclic Compounds Synthesis

Investigations into the synthesis of heterocyclic compounds using related structures have led to the creation of novel compounds with potential pharmacological activities. These studies are pivotal for discovering new therapeutic agents and understanding the chemical diversity of tetrahydroisoquinoline derivatives (Kametani et al., 1971).

Electrochemical Oxidation

The electrochemical oxidation of aromatic ethers, including compounds related to the one , provides insights into their reactivity and the potential for generating novel compounds through electrochemical methods. This research can contribute to the fields of synthetic chemistry and materials science (Hutchins et al., 1983).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-15(2)22(27)26-11-5-6-17-8-9-18(13-19(17)26)25-23(28)24-14-16-7-10-20(29-3)21(12-16)30-4/h7-10,12-13,15H,5-6,11,14H2,1-4H3,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKDMCWKJRQZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.